3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
The compound 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide features a pyrrolo[3,2,1-ij]quinoline core substituted with a 1-methyl group at position 1, a 2-oxo group at position 2, and a 3-chlorobenzamide moiety at position 6. This scaffold is notable for its fused heterocyclic system, which combines rigidity with hydrogen-bonding and hydrophobic interactions.
Properties
IUPAC Name |
3-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXFKNEDSHUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: A common synthetic route involves the aromatic nucleophilic substitution of chloro-substituted benzoyl chloride with the amine derivative of 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under mild conditions.
Condensation Reactions: Another method involves the condensation of the appropriate amine with chloro-substituted benzoyl chloride in the presence of a base, typically pyridine or triethylamine, to yield the desired benzamide compound.
Industrial Production Methods: In an industrial setting, this compound can be synthesized using a batch or continuous flow process. The synthesis often employs automated systems for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically mediated by oxidizing agents like hydrogen peroxide or metal oxides, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms with altered biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures.
Major Products Formed:
Oxidized derivatives.
Reduced forms with modified functional groups.
Substituted benzamides with different chemical and biological properties.
Scientific Research Applications
In Chemistry:
Utilized as a precursor for the synthesis of more complex organic molecules.
Employed in studies of reaction mechanisms and molecular interactions.
In Biology:
Investigated for its potential as a biological probe in cellular assays.
Studied for its interactions with various biomolecules, including proteins and nucleic acids.
In Medicine:
Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Assessed for its pharmacokinetic properties and bioavailability in preclinical studies.
In Industry:
Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Potentially valuable in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, thereby influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Halogen-Substituted Benzamide Derivatives
4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide ()
- Structural Differences: Bromine replaces chlorine at the benzamide para position. The pyrroloquinoline core lacks the 1-methyl and 2-oxo groups.
- The absence of the 1-methyl group reduces steric hindrance, possibly enhancing conformational flexibility .
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
- Structural Differences: A triazolo[4,3-a]pyridine ring replaces the pyrroloquinoline core. Additional trifluoropropoxy and difluoromethylphenyl groups enhance complexity.
- Functional Implications :
Amide-Modified Derivatives
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide ()
- Structural Differences :
- Butyramide (aliphatic chain) replaces the benzamide (aromatic) group.
- Increased hydrophobicity from the aliphatic chain may enhance membrane permeability but reduce target specificity .
Core-Modified Derivatives
N-(8,11-Dioxo-5,6,8,11-Tetrahydro-4H-Pyrano[3,2-c]Pyrido[3,2,1-Ij]Quinolin-10-yl)Benzamide ()
- Structural Differences: A pyrano[3,2-c] ring is fused to the pyrido[3,2,1-ij]quinoline core. Additional oxo groups at positions 8 and 11.
- Oxo groups introduce hydrogen-bonding sites, enhancing interactions with polar targets .
Physicochemical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)benzamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with a Buchwald-Hartwig amination or Ullmann coupling to attach the benzamide moiety to the pyrroloquinoline scaffold. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(OAc)₂/Xantphos) to enhance regioselectivity .
- Step 2 : Monitor reaction progress via LC-MS to detect intermediates. Adjust stoichiometry of 3-chlorobenzoyl chloride to avoid over-acylation .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethyl acetate/light petroleum ether) to achieve >95% purity .
- Table 1 : Yield optimization under varying conditions:
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMF | 110 | 72 |
| CuI/1,10-phen | THF | 80 | 58 |
- Key Reference : (synthesis of analogous quinoline-benzamide derivatives) and (purification protocols).
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- 1H NMR : Identify the methyl group (δ 1.5–2.0 ppm) on the pyrrolidine ring and the amide proton (δ ~10.5 ppm) .
- LC-MS : Use ESI+ mode to confirm molecular ion [M+H]+ at m/z 381.8 (calculated). Monitor purity >95% .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) .
- Advanced Tip : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve isotopic patterns from chlorine .
Q. How can researchers design solubility and stability assays for this compound in biological matrices?
- Methodology :
- Solubility : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C for 24–72 hours. Analyze degradation products via HPLC-DAD and compare retention times to synthetic standards .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound’s pyrroloquinoline core?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (CHCl₃/MeOH). Analyze torsion angles to confirm the fused pyrrolidine-quinoline ring conformation .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 16, B3LYP/6-31G*) to validate stereoelectronic effects .
- Case Study : reports a related quinoline derivative with a similar fused ring system (R-factor = 0.056), confirming the utility of crystallography for structural validation.
Q. What strategies address contradictory bioactivity data across cell-based vs. in vivo assays?
- Methodology :
- Hypothesis Testing : Check for off-target effects using kinase profiling panels or CRISPR-Cas9 knockouts of suspected targets .
- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain discrepancies in efficacy .
Q. How can computational modeling predict SAR for derivatives targeting kinase inhibition?
- Methodology :
- Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., CDK2 or Aurora kinases). Prioritize derivatives with improved hydrogen-bonding to hinge regions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. Correlate RMSD values with IC₅₀ data from enzymatic assays .
Q. What statistical approaches reconcile variability in synthetic yields across batches?
- Methodology :
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature, catalyst loading, and solvent ratio. Use ANOVA to identify critical factors .
- Root-Cause Analysis : Track impurities (e.g., dechlorinated byproducts) via GC-MS and correlate with reaction time/moisture levels .
Methodological Frameworks
- Guiding Principle : Link synthesis and bioactivity studies to broader theories, such as the "lock-and-key" model for enzyme inhibition or frontier molecular orbital theory for reactivity predictions .
- Validation : Cross-reference findings with CRDC classifications (e.g., RDF2050108 for process control in chemical engineering) to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
